molecular formula C13H18N2 B13380655 N-butyl-3,4-dihydroquinolin-2-amine

N-butyl-3,4-dihydroquinolin-2-amine

Cat. No.: B13380655
M. Wt: 202.30 g/mol
InChI Key: FWUTXPDKCCFFGD-UHFFFAOYSA-N
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Description

N-butyl-3,4-dihydroquinolin-2-amine is a tetrahydroquinoline derivative characterized by a partially saturated quinoline ring system. The compound features a butyl alkyl chain attached to the nitrogen atom at position 2 of the dihydroquinoline scaffold. The structural flexibility of the dihydroquinoline core allows for diverse substitutions, which modulate physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-butyl-3,4-dihydro-1H-quinolin-2-imine

InChI

InChI=1S/C13H18N2/c1-2-3-10-14-13-9-8-11-6-4-5-7-12(11)15-13/h4-7H,2-3,8-10H2,1H3,(H,14,15)

InChI Key

FWUTXPDKCCFFGD-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1CCC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Catalytic Annulation of α,β-Unsaturated N-Arylamides

This method involves constructing the dihydroquinoline ring system via annulation, followed by N-alkylation with butyl groups.

Key Steps :

  • Annulation : α,β-Unsaturated N-arylamides undergo cyclization using catalysts like palladium or nickel complexes to form the dihydroquinoline core.
  • N-Alkylation : The amine group is alkylated with 1-bromobutane or butyl chloride in the presence of a base (e.g., K₂CO₃ or NaH).

Conditions :

  • Solvents: DMF, acetonitrile, or toluene.
  • Temperature: 60–100°C for alkylation; room temperature for cyclization.
  • Catalysts: Transition metals (Pd, Ni) or phase-transfer agents.

Yield : 70–89% after purification by silica gel chromatography.

Nucleophilic Substitution of Chlorinated Intermediates

A two-step approach starting from chlorinated dihydroquinoline precursors.

Procedure :

  • Chlorination : 3,4-Dihydroquinolin-2(1H)-one is treated with phosphorus oxychloride (POCl₃) to form 2,4-dichloro-3-nitroquinoline.
  • Amination : Reaction with n-butylamine in the presence of triethylamine (Et₃N) at 70°C yields the target compound.

Optimization :

  • Excess butylamine (1.5–2.0 eq) improves conversion.
  • Polar aprotic solvents (e.g., DMF) enhance reactivity.

Yield : 65–80% after recrystallization.

Reductive Amination of Ketone Precursors

This method employs reductive amination to introduce the butyl group.

Steps :

Conditions :

  • Temperature: 0°C to room temperature.
  • pH: Controlled using acetic acid.

Yield : 50–75%.

Continuous Flow Synthesis for Industrial Scale-Up

Industrial protocols prioritize efficiency using continuous flow reactors.

Process :

  • Microreactor Setup : Combines annulation and alkylation in a single flow system.
  • Advantages : Improved heat transfer, reduced reaction time (2–4 hours), and higher purity (>95%).

Parameters :

  • Flow rate: 0.5–1.0 mL/min.
  • Catalysts: Heterogeneous catalysts (e.g., immobilized Pd on carbon).

Comparative Analysis of Methods

Method Key Reagents Yield (%) Conditions Scalability
Catalytic Annulation PdCl₂, 1-bromobutane 70–89 60–100°C, DMF High (industrial)
Nucleophilic Substitution POCl₃, n-butylamine 65–80 70°C, Et₃N Moderate
Reductive Amination NaBH₄, n-butylamine 50–75 0°C to RT, MeOH Low
Continuous Flow Immobilized Pd, alkyl halide 85–95 Flow reactor, 2–4 hours High (industrial)

Challenges and Optimization Insights

  • Purity Issues : Byproducts from over-alkylation are common; silica gel chromatography or recrystallization (petroleum ether/EtOAC) is essential.
  • Catalyst Cost : Transition metal catalysts increase expenses; recent studies suggest iron-based alternatives for cost reduction.
  • Green Chemistry : Solvent-free conditions or water-mediated reactions are under exploration to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,4-dihydroquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

N-butyl-3,4-dihydroquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3,4-dihydroquinolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, which plays a crucial role in neurological processes . The compound’s ability to cross the blood-brain barrier and its low cytotoxicity make it a promising candidate for further research in neuropharmacology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Dihydroquinoline Core

(a) N-propyl-3,4-dihydroquinolin-2-amine (Compound 55)
  • Structure : Differs from the target compound by having a propyl group instead of a butyl chain at the N-2 position.
  • Synthesis: Synthesized via methods outlined in Cardiff University’s organic synthesis protocols, suggesting shared synthetic pathways with the target compound .
(b) 1-butyl-N-ethyl-3,4-dihydro-2H-quinolin-4-amine
  • Structure : Features a butyl group at position 1 and an ethyl group at the N-4 amine, contrasting with the target compound’s N-2 butyl substitution.
  • Key Differences :
    • Substituent Position : The ethyl group at N-4 alters electronic distribution and steric interactions, which could influence receptor binding or enzymatic interactions .

Functional Group Modifications

(a) 1-hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
  • Structure: Incorporates a hexanoyl (6-carbon acyl) group at position 1, a methyl group at position 2, and a phenyl substituent at the N-4 amine.
  • Key Differences: Acyl vs. Phenyl Substituent: The aromatic phenyl group may enhance π-π stacking interactions in biological targets but could also increase metabolic susceptibility .
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Structure: A pyridine-amine hybrid with a benzodioxin ring and dimethylaminomethylphenyl group.
  • Key Differences: Heterocyclic Complexity: The benzodioxin and pyridine rings diverge significantly from the dihydroquinoline scaffold, likely conferring distinct electronic and steric profiles . Research Use: Explicitly noted as non-validated for medical applications, highlighting its exploratory status compared to more established analogs .

Structural and Functional Implications

Alkyl Chain Length and Lipophilicity

  • Butyl vs.
  • Hexanoyl vs. Butyl: The hexanoyl group in ’s compound introduces polarizability but may reduce metabolic stability due to esterase susceptibility .

Substituent Position and Bioactivity

  • N-2 vs. N-4 Amine Substitution : The N-2 position in the target compound may favor specific binding conformations in enzyme active sites, whereas N-4 substituents (e.g., phenyl in ) could alter binding kinetics .

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